Cas no 448907-06-0 (Methyl 2-formyl-6-methylisonicotinate)

Methyl 2-formyl-6-methylisonicotinate Chemical and Physical Properties
Names and Identifiers
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- METHYL 6-FORMYL-2-METHYLPYRIDINE-4-CARBOXYLATE
- 448907-06-0
- methyl 2-formyl-6-methylpyridine-4-carboxylate
- METHYL 2-FORMYL-6-METHYLISONICOTINATE
- AB75286
- SCHEMBL17545041
- VAGVEQGDRLECIX-UHFFFAOYSA-N
- Methyl 2-formyl-6-methylisonicotinate
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- Inchi: 1S/C9H9NO3/c1-6-3-7(9(12)13-2)4-8(5-11)10-6/h3-5H,1-2H3
- InChI Key: VAGVEQGDRLECIX-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C=O)N=C(C)C=1)=O
Computed Properties
- Exact Mass: 179.058243149g/mol
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.3Ų
- XLogP3: 0.9
Methyl 2-formyl-6-methylisonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1970567-250mg |
Methyl 2-formyl-6-methylisonicotinate |
448907-06-0 | 98% | 250mg |
¥11094.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1970567-1g |
Methyl 2-formyl-6-methylisonicotinate |
448907-06-0 | 98% | 1g |
¥21876.00 | 2024-05-13 |
Methyl 2-formyl-6-methylisonicotinate Related Literature
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1. Back matter
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on Methyl 2-formyl-6-methylisonicotinate
Methyl 2-formyl-6-methylisonicotinate (CAS No. 448907-06-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-formyl-6-methylisonicotinate (CAS No. 448907-06-0) is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular structure, featuring both a formyl group and a methyl substituent on an isonicotinic acid backbone, makes it particularly valuable for synthetic chemists seeking to construct complex molecules with high precision and efficiency.
The importance of Methyl 2-formyl-6-methylisonicotinate in modern drug discovery cannot be overstated. Its reactivity allows for the facile introduction of diverse functional groups, making it an ideal candidate for further derivatization. Recent advancements in synthetic methodologies have highlighted its role in the preparation of novel heterocyclic compounds, which are increasingly recognized for their pharmacological potential. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, showcasing its therapeutic promise.
One of the most compelling aspects of Methyl 2-formyl-6-methylisonicotinate is its utility in the synthesis of bioactive molecules. The formyl group, in particular, provides a reactive site for condensation reactions with various nucleophiles, enabling the construction of complex scaffolds. This property has been leveraged in the development of new antibiotics and antiviral agents, where precise molecular architecture is critical for efficacy. Moreover, the methyl substituent on the isonicotinic acid core enhances lipophilicity, which can improve drug absorption and distribution within the body.
Recent studies have also demonstrated the compound's role in the synthesis of metal-organic frameworks (MOFs). These materials, known for their exceptional porosity and surface area, have applications ranging from gas storage to catalysis. The incorporation of Methyl 2-formyl-6-methylisonicotinate into MOF structures has shown promise in enhancing their stability and functionality. This interdisciplinary approach highlights the compound's versatility beyond traditional pharmaceutical applications.
In addition to its synthetic utility, Methyl 2-formyl-6-methylisonicotinate has been investigated for its potential biological activities. Preliminary studies suggest that certain derivatives may exhibit antioxidant properties, which could be beneficial in treating oxidative stress-related diseases. The compound's ability to undergo further functionalization allows researchers to fine-tune its biological profile, making it a valuable tool for drug discovery efforts.
The synthesis of Methyl 2-formyl-6-methylisonicotinate itself is a testament to the ingenuity of modern organic chemistry. While traditional methods involve multi-step processes, recent innovations have led to more streamlined routes that improve yield and reduce waste. These advancements align with the growing emphasis on sustainable chemistry practices within the pharmaceutical industry. By optimizing synthetic pathways, researchers can not only enhance efficiency but also minimize environmental impact.
The future prospects for Methyl 2-formyl-6-methylisonicotinate are promising. As our understanding of molecular interactions continues to evolve, new applications for this compound are likely to emerge. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential. Furthermore, the integration of computational methods into drug design will enable more rapid screening and optimization of derivatives.
In conclusion, Methyl 2-formyl-6-methylisonicotinate (CAS No. 448907-06-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing novel therapeutic agents. As research progresses, we can expect to see even more innovative applications emerge from this versatile compound.
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